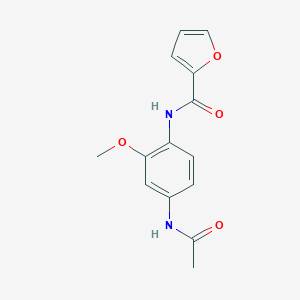![molecular formula C17H18N6O3 B317518 N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)
N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an oxadiazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Construction of the Oxadiazolopyrazine Moiety: This involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and oxadiazolopyrazine moieties using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazolopyrazine moiety, potentially yielding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, the compound holds potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, the compound can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. The oxadiazolopyrazine moiety may participate in electron transfer processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the oxadiazolopyrazine moiety, in particular, distinguishes it from other benzodioxole derivatives, providing additional sites for interaction and modification.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(3-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C17H18N6O3/c1-10-3-2-6-23(8-10)17-16(19-14-15(20-17)22-26-21-14)18-11-4-5-12-13(7-11)25-9-24-12/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,18,19,21) |
InChI Key |
IAXVPOAFNWXWSA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=NC3=NON=C3N=C2NC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=NON=C3N=C2NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B317438.png)
![N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide](/img/structure/B317440.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B317441.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-benzylbenzamide](/img/structure/B317443.png)
![N-[4-(cinnamoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B317444.png)

![3,5-diethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B317449.png)
![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317452.png)
![N-{4-[(2-iodobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317453.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317455.png)
![N-{4-[(3-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317456.png)
![N-{2-methoxy-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B317457.png)
![ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;formaldehyde](/img/structure/B317458.png)
![1-{5-[2-(benzyloxy)-3,5-dichlorophenyl]-4-[3-chloro-4-(1-piperidinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317459.png)
